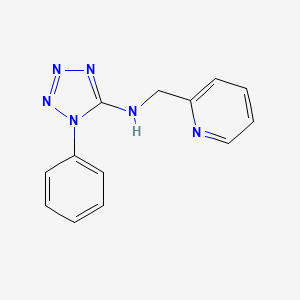
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial activity against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to possess anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of essential proteins. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine are attributed to its ability to chelate metal ions and form stable complexes.
Biochemical and Physiological Effects:
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a useful tool for the detection of metal ions in biological systems.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, one of the limitations of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One potential direction is the development of new antibiotics based on its broad-spectrum antimicrobial activity. Additionally, further studies are needed to determine its safety and efficacy as an anticancer agent. Furthermore, its potential use as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, the potential applications of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a promising candidate for further research in various fields.
合成法
Several methods have been reported for the synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One of the most common methods involves the reaction of 2-chloromethylpyridine with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product. Other methods involve the use of different starting materials and catalysts to achieve the desired product.
特性
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-7-12(8-3-1)19-13(16-17-18-19)15-10-11-6-4-5-9-14-11/h1-9H,10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKYWWHCLVONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


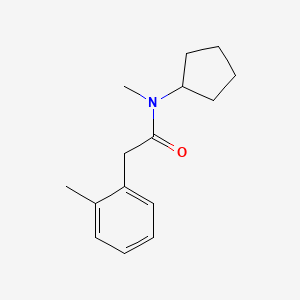
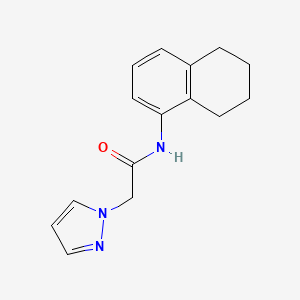
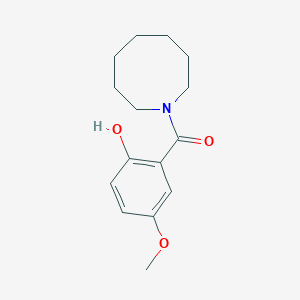
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
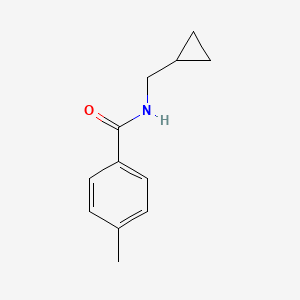
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
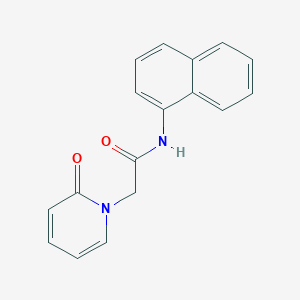
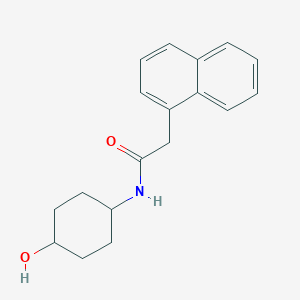

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)